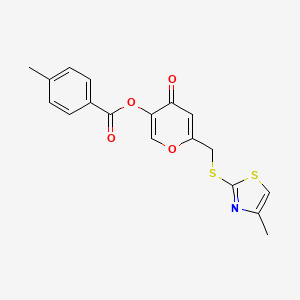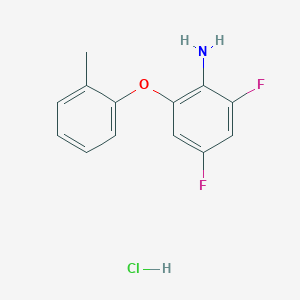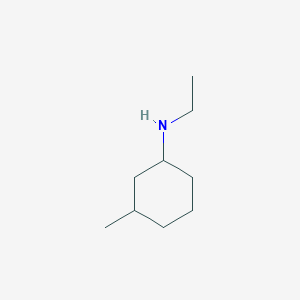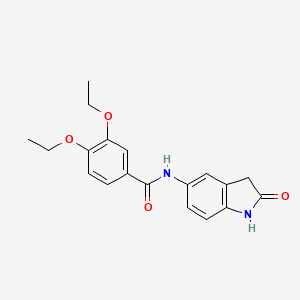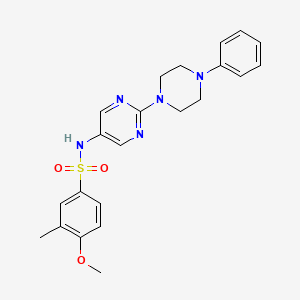
4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical synthesis and characterization of derivatives related to "4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide" have been extensively studied. For instance, compounds with complex benzenesulfonamide structures have been synthesized and characterized, demonstrating their potential in various applications such as photodynamic therapy and anticancer activity. These studies highlight the versatility and significance of benzenesulfonamide derivatives in the development of novel therapeutic agents and materials with unique properties (Pişkin, Canpolat, & Öztürk, 2020) (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Anticancer Activity
Research on benzenesulfonamide derivatives has also delved into their potential anticancer activities. Studies have demonstrated the synthesis of novel compounds showing promising in vitro anticancer activity against various human cancer cell lines. This suggests that such compounds could serve as the basis for developing new anticancer therapies, emphasizing the role of benzenesulfonamide derivatives in medicinal chemistry (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Pharmacokinetics and Metabolism
The pharmacokinetic properties and metabolism of novel compounds, including those related to "this compound," have been subjects of investigation. These studies provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which are critical for drug development and therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Antifungal and Antibacterial Properties
Compounds with a benzenesulfonamide moiety have been evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new antimicrobial agents, addressing the increasing concern over drug-resistant strains of bacteria and fungi. The identification of compounds with significant antimicrobial activity highlights the potential of benzenesulfonamide derivatives in developing novel antimicrobial therapies (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Cognitive Enhancing Properties
Research into the cognitive enhancing properties of specific benzenesulfonamide derivatives has shown promising results. Studies on compounds like SB-399885 have explored their potential in improving cognitive functions, offering insights into the development of treatments for cognitive disorders such as Alzheimer's disease and schizophrenia. These findings underscore the therapeutic value of benzenesulfonamide derivatives in addressing cognitive deficits (Hirst et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory, making it a significant target for the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft, which can enhance cognition functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as AD .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
Similar compounds have shown significant antibacterial and antifungal activity .
Molecular Mechanism
Similar compounds have been found to inhibit acetylcholinesterase, a key enzyme in the cholinergic system .
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-17-14-20(8-9-21(17)30-2)31(28,29)25-18-15-23-22(24-16-18)27-12-10-26(11-13-27)19-6-4-3-5-7-19/h3-9,14-16,25H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNGAHHNSEBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
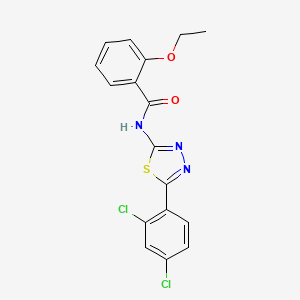
![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

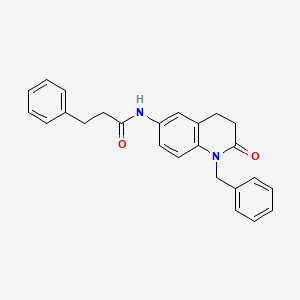
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)
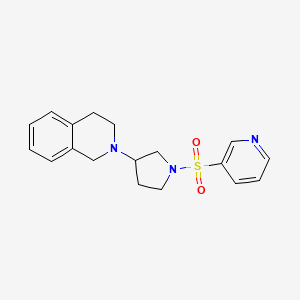
![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)
